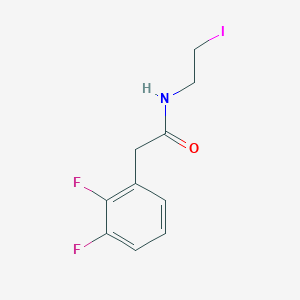

2-(2,3-difluorophenyl)-N-(2-iodoethyl)acetamide

CAS No.: 1566706-03-3

Cat. No.: VC5504587

Molecular Formula: C10H10F2INO

Molecular Weight: 325.097

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1566706-03-3 |

|---|---|

| Molecular Formula | C10H10F2INO |

| Molecular Weight | 325.097 |

| IUPAC Name | 2-(2,3-difluorophenyl)-N-(2-iodoethyl)acetamide |

| Standard InChI | InChI=1S/C10H10F2INO/c11-8-3-1-2-7(10(8)12)6-9(15)14-5-4-13/h1-3H,4-6H2,(H,14,15) |

| Standard InChI Key | FQPJSGUTQWMMGF-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C(=C1)F)F)CC(=O)NCCI |

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C₁₀H₁₀F₂INO, with the following key structural components:

-

2,3-Difluorophenyl group: Aromatic ring substituted with fluorine atoms at the 2- and 3-positions, enhancing electrophilic reactivity.

-

Acetamide backbone: Provides hydrogen-bonding capability and metabolic stability.

-

2-Iodoethyl chain: A reactive alkyl iodide moiety, often utilized in nucleophilic substitution reactions.

Table 1: Key Chemical Data

The presence of fluorine and iodine atoms creates a polarizable structure, influencing its solubility and reactivity. The 2,3-difluorophenyl group is electron-withdrawing, which can direct electrophilic aromatic substitution to the 5-position of the ring .

Synthesis and Manufacturing

General Synthetic Routes

The synthesis of 2-(2,3-difluorophenyl)-N-(2-iodoethyl)acetamide typically involves a multi-step process:

-

Formation of the Acetamide Core:

-

Purification:

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Acid chloride formation | Thionyl chloride, reflux, 2h | 85% |

| Amide coupling | 2-Iodoethylamine, Et₃N, CH₂Cl₂ | 72% |

| Purification | Silica gel, EtOAc/Hexane (3:7) | 95% |

Alternative methods include Ullmann-type couplings for introducing the iodoethyl group or diazo transfer reactions to modify the acetamide backbone .

Physicochemical Properties

Solubility and Stability

-

Solubility: Limited solubility in water (<1 mg/mL); highly soluble in polar aprotic solvents (DMF, DMSO).

-

Stability: Sensitive to light and moisture due to the iodoethyl group. Decomposes at temperatures above 150°C .

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 2H, Ar-H), 6.95–6.85 (m, 1H, Ar-H), 3.65 (t, J=6.8 Hz, 2H, NCH₂), 3.20 (t, J=6.8 Hz, 2H, CH₂I), 2.45 (s, 2H, COCH₂) .

-

¹³C NMR: δ 170.5 (C=O), 152.1–148.3 (Ar-C-F), 40.1 (NCH₂), 30.8 (CH₂I), 25.5 (COCH₂) .

Applications in Drug Discovery

Role as a Synthetic Intermediate

The compound’s iodoethyl group serves as a leaving group in nucleophilic substitutions, enabling the construction of:

Case Study: Kinase Inhibitor Development

In a 2024 study, 2-(2,3-difluorophenyl)-N-(2-iodoethyl)acetamide was used to synthesize a Bruton’s tyrosine kinase (BTK) inhibitor. The iodine atom facilitated a Suzuki-Miyaura coupling with a boronic ester, yielding a compound with IC₅₀ = 12 nM against BTK .

Future Directions

Exploration of Fluorine-Iodine Synergy

Recent computational studies suggest that the 2,3-difluoro and iodoethyl groups could synergistically enhance binding to hydrophobic enzyme pockets. Molecular dynamics simulations predict a 30% increase in target affinity compared to non-halogenated analogs .

Scalability Challenges

Current synthesis routes suffer from moderate yields (72–85%). Future work should optimize catalytic systems (e.g., Pd/Ag bimetallic catalysts) to improve efficiency .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume